molecular formula C7H8N2O4S B13979170 3-Amino-5-sulfamoylbenzoic acid

3-Amino-5-sulfamoylbenzoic acid

Cat. No.: B13979170
M. Wt: 216.22 g/mol
InChI Key: ZFQWZHGDRRHUBY-UHFFFAOYSA-N
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Description

3-Amino-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C13H12N2O5S. It is a derivative of benzoic acid and contains both amino and sulfamoyl functional groups. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-sulfamoylbenzoic acid typically involves the reduction of corresponding 3-acylamino-5-sulfamoyl-benzoic acids. The process includes substituting the sulfamoyl group with a protective group and subsequently splitting off the protective group . Another method involves the condensation-dehydration reaction of 3-amino-4-phenoxy-5-sulfonylaminobenzoic acid with n-butanal in the presence of a boron trihalide ether catalyst, followed by hydrogenation using palladium carbon .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The methods are designed to be efficient, with high yields and minimal by-products. The use of catalysts and protective groups ensures the stability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfamoyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium carbon, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted benzoic acids. These products have various applications in medicinal chemistry and industrial processes.

Scientific Research Applications

3-Amino-5-sulfamoylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it acts as an inhibitor of the Na+, K+, Cl− cotransport system, leading to increased excretion of water, sodium, and chloride ions . This mechanism is crucial for its diuretic effects in drugs like bumetanide and furosemide.

Comparison with Similar Compounds

Similar Compounds

    Furosemide: Another diuretic with a similar structure but different substituents.

    Torasemide: A nonacidic loop diuretic with a longer half-life and higher bioavailability.

    Azosemide: A loop diuretic with a different mechanism of action.

Uniqueness

3-Amino-5-sulfamoylbenzoic acid is unique due to its specific functional groups that allow for diverse chemical reactions and applications. Its ability to inhibit the Na+, K+, Cl− cotransport system makes it a valuable compound in medicinal chemistry, particularly in the development of diuretic drugs.

Properties

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

IUPAC Name

3-amino-5-sulfamoylbenzoic acid

InChI

InChI=1S/C7H8N2O4S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,8H2,(H,10,11)(H2,9,12,13)

InChI Key

ZFQWZHGDRRHUBY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)S(=O)(=O)N)C(=O)O

Origin of Product

United States

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